![molecular formula C28H24N4O2S B2527203 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-44-6](/img/structure/B2527203.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex molecule that appears to be related to a family of compounds with potential antiallergy activity. These compounds are characterized by a pyrimido[4,5-b]quinoline core structure, which is modified with various substituents to enhance their biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another approach reported for the synthesis of pyrimido[4,5-b]indole derivatives starts from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which undergoes intramolecular cyclization to form the target ring systems . These methods highlight the importance of intramolecular cyclization reactions in constructing the complex pyrimidoindole framework.
Molecular Structure Analysis
The molecular structure of compounds in this class often includes a pyrimidoindole core, which can be further functionalized. The presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency for antiallergy activity . Additionally, the stereochemistry of related compounds can significantly influence their conformation and, consequently, their biological activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds involves the formation of acyl azide and isocyanate functionalities, which are key intermediates in the synthesis of the pyrimidoindole derivatives . Cyclization reactions, such as those involving 3-indolylacyl radicals, are also crucial for constructing the indole-fused isoquinolines, which are structurally related to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of ester groups is preferred for good oral absorption, and specific substituents at various positions on the core structure can significantly affect the potency and efficacy of the compounds as antiallergy agents . The NMR spectra of related compounds provide insights into their stereochemistry and conformation in solution .
科学的研究の応用
Synthesis Techniques and Chemical Transformations
A study by Kaptı, Dengiz, and Balcı (2016) highlights the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, employing intramolecular cyclization techniques. This research underlines the chemical versatility of pyrimido[4,5-b]indole scaffolds and their potential for further chemical modifications (Kaptı, Dengiz, & Balcı, 2016).
Desai et al. (2013) synthesized novel derivatives of 2-(2-hydroxyphenylimino)thiazolidin-4-one with broad-spectrum antimicrobial activity, showcasing the therapeutic potential of complex heterocyclic compounds in addressing resistant microbial strains (Desai et al., 2013).
Potential Therapeutic Applications
Shestakov et al. (2009) described the synthesis of 5H-pyrimido[5,4-b]indole derivatives through reactions with aryl isocyanates and isothiocyanates, indicating potential applications in developing novel pharmacophores with targeted therapeutic activities (Shestakov et al., 2009).
Yavari, Hojati, Azad, and Halvagar (2018) reported the synthesis of spirocyclic oxazinoisoquinolines and oxazinoquinolines bearing thiazolopyrimidine moieties, illustrating the structural diversity and the potential for novel bioactive compound development (Yavari, Hojati, Azad, & Halvagar, 2018).
Structural and Functional Diversity
- Research by Chen et al. (2011) on the synthesis of 1,4-dihydropyridine scaffolds containing indole fragments highlights the potential for creating diverse molecular structures with varied biological activities, further demonstrating the compound's relevance in medicinal chemistry (Chen, Xu, Liu, & Ji, 2011).
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c1-18-12-14-20(15-13-18)32-27(34)26-25(21-9-3-4-10-22(21)29-26)30-28(32)35-17-24(33)31-16-6-8-19-7-2-5-11-23(19)31/h2-5,7,9-15,29H,6,8,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPRBIHODXXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


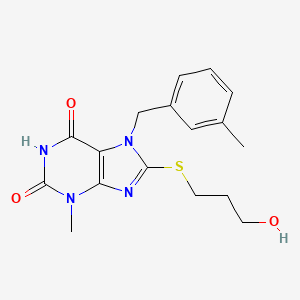
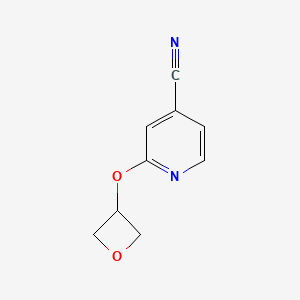
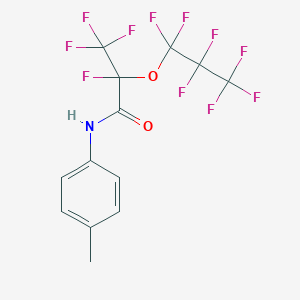
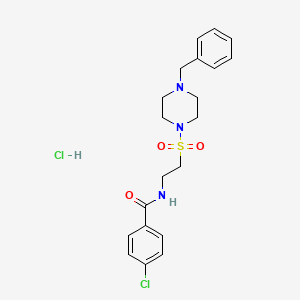
![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)
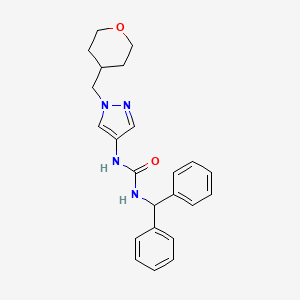
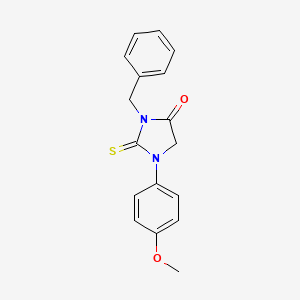
![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)
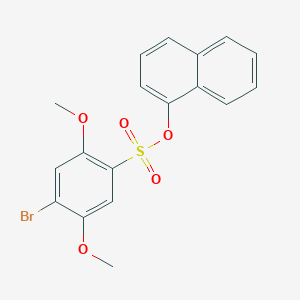
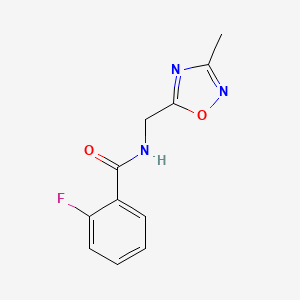
![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)